Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate
Description
Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate is a heterocyclic compound featuring a fused pyrrolo-triazine core with a hydroxyl group at position 4 and a methyl ester at position 4.
Properties
Molecular Formula |
C7H6N4O3 |
|---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
methyl 4-oxo-3,7-dihydropyrrolo[2,3-d]triazine-6-carboxylate |
InChI |
InChI=1S/C7H6N4O3/c1-14-7(13)4-2-3-5(8-4)9-11-10-6(3)12/h2H,1H3,(H2,8,9,10,12) |
InChI Key |
ZZTLOBAPWJIDCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=NNC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a triazine precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction may be carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for accessing downstream intermediates for further modifications.
Example conditions :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1M NaOH (aq.) | Reflux, 6 h | 4-Hydroxy-7H-pyrrolo[2,3-D]triazine-6-carboxylic acid | 85% | |
| H₂SO₄ (conc.) | 80°C, 3 h | Same as above | 78% |
The carboxylic acid derivative can subsequently participate in amide coupling or decarboxylation reactions .
Electrophilic Substitution at the Hydroxyl Group
The C4 hydroxyl group is reactive toward electrophilic agents, enabling substitutions such as tosylation or alkylation. Tosylation facilitates cross-coupling reactions.
Key transformations :
Post-tosylation, Suzuki-Miyaura cross-coupling with aryl boronic acids introduces aryl groups at C4 .
Nucleophilic Aromatic Substitution on the Triazine Ring
The electron-deficient triazine core undergoes nucleophilic substitution, particularly at C5 and C7 positions. Amidines and amines are common nucleophiles.
Representative reactions :
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzamidine | CH₃CN, RT, 5 min | 5-Phenylpyrimidine analog | 95% | |
| Methylamine | EtOH, reflux, 2 h | 7-Methylamino derivative | 82% |
Methyl substitution at C4/C6 of the triazine slows reaction rates significantly compared to unsubstituted analogs .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings, enabling diversification of the pyrrole ring.
Examples :
Cyclocondensation and Ring Expansion
Under ultrasound irradiation, the compound undergoes cyclocondensation with β-keto esters to form fused pyrimidine systems .
Example :
| Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl acetoacetate | Ultrasound, 40°C, 1 h | Fused pyrimidine-lactone | 88% |
Pharmacological Modifications
The compound serves as a scaffold for kinase inhibitors. Key modifications include:
-
C6 ester → amide : Enhances target binding via hydrogen bonding .
-
C4 hydroxyl → chloro : Improves metabolic stability (see table below) .
| Modification | Biological Activity (IC₅₀) | Target | Source |
|---|---|---|---|
| C4-OH → Cl | 12 nM | Cyclin-dependent kinases | |
| C6-COOMe → CONHR | 8 nM | GPR84 receptor |
Spectroscopic Characterization
Critical data for reaction monitoring:
Scientific Research Applications
Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is being investigated for its potential as a kinase inhibitor and its ability to induce apoptosis in cancer cells.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. The compound may also induce apoptosis by activating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Core Heterocycle Differences :
- The target compound’s pyrrolo-triazine core differs from the pyrrolo-triazolo-pyrazine in the patent compound and the triazole-boronate system in . The triazine ring in the target may confer distinct electronic properties compared to triazolo-pyrazine or triazole systems, influencing binding interactions.
However, the methyl ester at position 6 may reduce solubility compared to ethyl esters or boronate groups. The patent compound’s ethyl ester and cyclohexane-amino linkage suggest a focus on optimizing lipophilicity and bioavailability, common in prodrug design .
Biological Activity :
- Compound 6q’s boronate moiety enables covalent interaction with β-lactamases, achieving a Ki of 90 nM and reducing MICs of ceftazidime in resistant bacterial strains . The target compound’s hydroxyl and ester groups may lack this mechanism but could be modified for similar efficacy.
- The patent compound’s role as a synthetic intermediate highlights its utility in constructing complex bioactive molecules, though its direct activity remains uncharacterized .
Limitations and Data Gaps
- Direct pharmacological data for this compound are absent in available literature. Comparisons rely on structural analogs, necessitating experimental validation.
- Contradictions arise in functional group prioritization: boronate groups favor enzyme inhibition, while esters may limit solubility or metabolic stability .
Biological Activity
Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₈N₄O₃
- Molecular Weight : 180.17 g/mol
- CAS Number : 945950-37-8
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[2,3-D][1,2,3]triazines, including this compound. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
The mechanisms by which this compound exerts its anticancer effects include:
- Induction of Apoptosis : Studies indicate that this compound promotes apoptosis in cancer cells through the activation of caspases (caspase-3 and -9) and modulation of the Bcl-2 family proteins. This leads to mitochondrial membrane permeabilization and subsequent cell death .
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of several cancer cell lines in vitro. In particular, it exhibits stronger activity against breast cancer cells (e.g., MCF-7 and MDA-MB-231) compared to normal cells .
- Cell Cycle Arrest : Research indicates that treatment with this compound can cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell division and growth .
In Vitro Studies
A study conducted on various triazine derivatives demonstrated that this compound showed a significant reduction in cell viability in MCF-7 cells with an IC50 value in the micromolar range. The selectivity index was favorable compared to traditional chemotherapeutics like cisplatin .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 10 | Apoptosis induction |
| Cisplatin | MCF-7 | 5 | DNA cross-linking |
Q & A
Q. What are the common synthetic routes and characterization methods for pyrrolo[2,3-d]pyrimidine derivatives, such as Methyl 4-hydroxy-7H-pyrrolo[2,3-d][1,2,3]triazine-6-carboxylate?
Synthesis typically involves multi-step reactions, including cyclization, alkylation, and functional group transformations. For example:
- Stepwise cyclization : Starting from 7-allylpyrrolo[2,3-d]pyrimidine-6-carboxylic acids, iodolactonization forms intermediates like 8-iodomethylpyrimido[5',4':4,5]pyrrolo[2,1-c][1,4]oxazines (e.g., 2a,b ) .
- Epoxide ring-opening : Methylation of oxazine derivatives (e.g., 2а ) with MeONa in methanol yields methyl esters (e.g., 4a ) with 73% yield .
Characterization : - Spectroscopy : NMR and NMR (e.g., δ 3.85 ppm for OCH in 4a ) .
- Elemental analysis : Confirms stoichiometry (e.g., CHNO for 4a ) .
Q. How are intermediates like iodolactones or epoxide derivatives stabilized during synthesis?
- Solvent selection : Methanol or acetonitrile minimizes decomposition during alkylation/cyclization .
- Recrystallization : Post-reaction purification from methanol or diisopropyl ether ensures stability .
Advanced Research Questions
Q. What methodological challenges arise in optimizing reaction yields for pyrrolo-triazine derivatives?
- Competing side reactions : For example, alkylation of 2a,b can lead to lactone ring cleavage, requiring precise stoichiometry of MeONa to suppress byproducts .
- Temperature sensitivity : Heating above 125°C during cyclization (e.g., for 6a-d ) risks decomposition, necessitating controlled reflux conditions .
- Yield discrepancies : Lower yields (15–25%) in Hurd-Mori cyclizations (e.g., 4a,b ) highlight electron-rich intermediates’ instability, mitigated by electron-withdrawing protecting groups (e.g., 4c ) .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Q. What strategies are used to evaluate the bioactivity of pyrrolo-triazine derivatives?
- Enzyme inhibition assays : For acetylcholinesterase (AChE), derivatives like 6c are tested via Ellman’s method to measure IC values .
- Kinase profiling : JAK1 inhibition (e.g., IC = 8.5 nM for 6c ) requires in vitro kinase assays with selectivity indices over JAK2/JAK3 .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Pyrrolo-Triazine Derivatives
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Iodolactonization | I, CHCN, 20–25°C | 73% | |
| Epoxide opening | MeONa, MeOH, 30 min | 73% | |
| Hurd-Mori cyclization | SOCl, CHCl, reflux | 15–25% |
Q. Table 2. Spectroscopic Benchmarks for Methyl 4-hydroxy Derivatives
| Compound | NMR (δ, ppm) | NMR (δ, ppm) |
|---|---|---|
| 4a | 3.85 (OCH), 7.42 (H-5), 8.24 (H-2) | 52.1 (OCH), 158.1 (C=O) |
| 6a | 3.27–3.34 (N(CH)), 4.76 (NCH) | 44.3 (CHO), 161.6 (C-2) |
Critical Analysis of Evidence
- Contradictions : Higher yields in iodolactonization (73%) vs. Hurd-Mori cyclization (15–25%) reflect divergent mechanistic pathways and intermediate stability .
- Data gaps : Limited ADME/PK data for pyrrolo-triazines (e.g., 6c ) necessitates further in vivo studies for pharmacological validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
